2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile
Description
2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, two fluorine atoms, and a methyl group attached to a nicotinonitrile core
Properties
Molecular Formula |
C13H7ClF2N2 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-chloro-6-(3,5-difluorophenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7ClF2N2/c1-7-2-12(18-13(14)11(7)6-17)8-3-9(15)5-10(16)4-8/h2-5H,1H3 |
InChI Key |
VQRLCBZAZQCGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The presence of the chloro, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzyl-3,5-difluorophenylsulfane
- Other Nicotinonitrile Derivatives
Uniqueness
2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile (CAS Number: 1956341-50-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects and mechanisms.
- Molecular Formula : C13H9ClF2N
- Molecular Weight : 264.66 g/mol
- CAS Number : 1956341-50-6
- Physical State : Solid
- Solubility : Soluble in organic solvents
Research indicates that 2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile exhibits biological activity through various mechanisms, primarily involving modulation of enzyme activities and interaction with cellular signaling pathways. Its structural similarity to known pharmacophores suggests potential as an inhibitor of specific target proteins.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- In vitro Studies : In laboratory settings, the compound demonstrated significant inhibitory effects against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. The following table summarizes findings from various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
These results indicate that while the compound exhibits cytotoxic effects, it may also have therapeutic potential in cancer treatment.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile. The researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
Another significant study focused on the inhibition of specific enzymes related to metabolic pathways. The compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Results indicated that it inhibited DHFR with an IC50 value of 12 µM, suggesting its potential as an antimetabolite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
